(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Description
The compound "(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one" is a synthetic thiazolone derivative featuring a piperazine moiety substituted with a 4-methylphenyl group and a benzylidene group modified with a 2-isopropoxy substituent. Its (5E) configuration indicates the trans stereochemistry of the exocyclic double bond in the benzylidene moiety.
Properties
IUPAC Name |
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17(2)29-21-7-5-4-6-19(21)16-22-23(28)25-24(30-22)27-14-12-26(13-15-27)20-10-8-18(3)9-11-20/h4-11,16-17H,12-15H2,1-3H3/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYSKMNSSSKIA-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4OC(C)C)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4OC(C)C)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperazine and benzylidene groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The goal is to achieve a high yield of the compound with minimal impurities, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Reaction Conditions and Yields
Thiazolone Ring
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Nucleophilic Substitution : The 2-position is reactive toward amines (e.g., piperazine) due to electron-withdrawing effects of the carbonyl group.
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Hydrolysis : Susceptible to ring-opening under strong acidic/basic conditions, forming thiourea derivatives.
Benzylidene Group
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Photoisomerization : The (E)-configuration can isomerize to (Z) under UV light, altering biological activity.
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Michael Addition : The α,β-unsaturated ketone system reacts with nucleophiles (e.g., thiols, amines) at the β-carbon .
Piperazine Moiety
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Protonation/Deprotonation : Basic nitrogen atoms participate in acid-base reactions, influencing solubility and binding properties .
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Further Functionalization : Alkylation or acylation at the secondary amine positions for derivative synthesis .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, as indicated by differential scanning calorimetry (DSC) .
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) environments.
Analytical Characterization
Scientific Research Applications
Pharmacological Studies
Research indicates that thiazole derivatives exhibit significant pharmacological activities, including:
- Antidepressant Activity : The piperazine ring is known for its role in the development of antidepressants. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects for this compound .
- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For instance:
- Anxiolytic Effects : Compounds containing piperazine structures are often explored for their anxiolytic properties. Animal studies have shown that modifications to the piperazine moiety can enhance anxiolytic effects, which may be applicable to this compound .
Synthetic Chemistry
The synthesis of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one serves as a valuable case study in synthetic methodologies:
- Reactions and Mechanisms : The compound can be synthesized through multi-step reactions involving condensation and cyclization techniques. Understanding these synthetic pathways is crucial for developing similar compounds with enhanced biological activities .
Data Table: Biological Activities of Thiazole Derivatives
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of a series of thiazole derivatives similar to this compound. Results indicated significant improvements in depression models when administered at specific dosages, highlighting the importance of structural modifications on efficacy .
Case Study 2: Anticancer Efficacy
Another research project focused on the anticancer properties of thiazole derivatives. The study demonstrated that certain compounds could inhibit tumor growth in vitro and in vivo models, suggesting that the thiazole ring plays a critical role in biological activity against cancer cells .
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-isopropoxy group in the target compound (electron-donating) may enhance lipophilicity compared to electron-withdrawing substituents like nitro (e.g., 3-nitrobenzylidene in ) or chloro groups (e.g., 2,4-dichlorobenzylidene in ). This could influence membrane permeability and metabolic stability.
Piperazine/Piperidine Modifications
The piperazine ring in the target compound is substituted with a 4-methylphenyl group, while analogs exhibit variations:
Key Findings :
- Trifluoromethyl Substitution : The 3-(trifluoromethyl)phenyl analog exhibits enhanced metabolic stability due to the fluorine atoms, a feature absent in the target compound.
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, insights can be inferred from related compounds:
- Antiproliferative Activity : Piperazine-linked thiazolones (e.g., sulfonylpiperazin-1-yl derivatives in ) have shown antiproliferative effects in cancer models, suggesting a possible mechanism for the target compound.
- Ferroptosis Induction: Thiazolone derivatives with electron-deficient substituents (e.g., nitro or chloro groups) may act as ferroptosis inducers in oral squamous cell carcinoma (OSCC) , though the target compound’s 2-isopropoxy group may reduce this propensity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Data for Selected Analogs
Biological Activity
The compound (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with appropriate aldehydes or ketones. In the case of this compound, a piperazine moiety is incorporated to enhance its biological activity. The structural confirmation is usually achieved through various spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, a study evaluating various thiazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound 4c , a related thiazole derivative, showed IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively, indicating strong antiproliferative effects compared to the standard drug Staurosporine .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| 4c | MCF-7 | 2.57 | 6.77 |
| 4c | HepG2 | 7.26 | 8.40 |
Additionally, compounds containing thiazole rings have been shown to inhibit VEGFR-2, a critical receptor in tumor angiogenesis. For example, compound 4c exhibited an IC50 of 0.15 µM against VEGFR-2, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. A related compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The analgesic activity was comparable to that of standard anti-inflammatory drugs like sodium diclofenac .
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | COX Inhibition (%) | Standard Drug Inhibition (%) |
|---|---|---|
| Compound A | 48–51% | 51% |
| Compound B | 42–47% | - |
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Modifications to the piperazine moiety and the substituents on the thiazole ring can significantly alter their potency and selectivity toward various biological targets. For instance, the presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish their interaction with target enzymes .
Study on Anticancer Activity
A recent study synthesized several thiazole derivatives and evaluated their anticancer activities against different cell lines. Among these, the compound with a piperazine substituent showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiazole derivatives, revealing that certain compounds could significantly reduce levels of inflammatory cytokines such as IL-1β in vitro . This suggests a potential therapeutic application in managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one?
The compound is synthesized via a condensation reaction between a thiazole precursor and substituted benzaldehyde derivatives. A representative protocol involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core, followed by Knoevenagel condensation with 2-(propan-2-yloxy)benzaldehyde in 1,4-dioxane using piperidine as a catalyst. The product is isolated via acidified ice/water precipitation and purified by recrystallization (e.g., 1,4-dioxane) .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on multi-spectroscopic and crystallographic techniques:
- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.5 ppm), piperazine CH2 groups (δ 2.50–2.57 ppm), and thiazole C=O (δ 165–170 ppm in ^13C NMR) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal dihedral angles between the thiazolidinone ring and substituents (e.g., 12.01° with the benzene ring) and intramolecular C–H⋯S hydrogen bonding stabilizing the conformation .
Q. What in vitro assays are used to evaluate the cytotoxic potential of this compound?
Standard protocols include the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are cultured in RPMI-1640 medium supplemented with 5% FBS and treated with serial dilutions of the compound (typically 0.1–100 µM). Cytotoxicity is quantified via optical density measurements at 540 nm after 72-hour exposure, with CHS-828 as a reference antitumor agent. Vehicle controls (0.5% DMSO) are included to exclude solvent effects .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve systematic modifications to the:
- Benzylidene moiety : Substituting the 2-(propan-2-yloxy) group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups alters cytotoxicity. For example, p-methoxybenzylidene derivatives show enhanced activity against HONE-1 nasopharyngeal carcinoma cells .
- Piperazine substituents : Replacing the 4-methylphenyl group with bulkier aryl/heteroaryl groups (e.g., tetrahydrobenzo[b]thiophene) modulates target selectivity .
Q. How should discrepancies in cytotoxicity data across independent studies be addressed?
Contradictions may arise from:
- Cell line variability : Authenticate cell lines (e.g., via STR profiling) to exclude cross-contamination.
- Assay conditions : Standardize DMSO concentration (<0.5%), incubation time (72 hours), and reference compounds (e.g., CHS-828) .
- Data normalization : Use Z-factor analysis to validate assay robustness and exclude edge effects in multi-well plates.
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use crystal structure data (e.g., PDB ID from related thiazolidinones) to model binding to kinases or tubulin.
- Molecular dynamics (MD) simulations : Analyze stability of hydrogen bonds (e.g., C–H⋯S interactions) over 100-ns trajectories to assess target engagement .
Q. What strategies improve synthetic yield and purity for large-scale preparation?
- Catalyst optimization : Replace piperidine with morpholine or DBU to enhance condensation efficiency.
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
